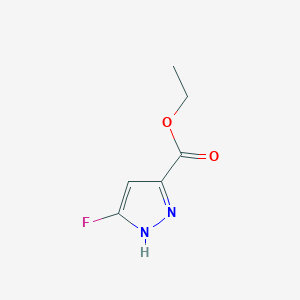

5-fluoro-1H-pirazol-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7FN2O2 and its molecular weight is 158.13 g/mol. The purity is usually 95%.

The exact mass of the compound ethyl 5-fluoro-1H-pyrazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl 5-fluoro-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-fluoro-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del 5-fluoro-1H-pirazol-3-carboxilato de etilo

El this compound es un compuesto que pertenece a la clase de los pirazoles, que son estructuras heterocíclicas de cinco miembros que presentan dos átomos de nitrógeno vecinos. Los pirazoles son conocidos por su versatilidad en diversos sectores de la industria química, incluyendo la medicina y la agricultura. A continuación, se presenta un análisis detallado de las aplicaciones únicas del this compound en la investigación científica:

Química medicinal: Agentes antituberculosos: Los derivados de pirazol se han estudiado ampliamente por sus actividades biológicas, incluyendo su papel como agentes antituberculosos. El motivo estructural del this compound se puede adaptar para interactuar con las enzimas micobacterianas, lo que podría inhibir el crecimiento de Mycobacterium tuberculosis .

Aplicaciones antimicrobianas y antifúngicas: El núcleo de pirazol también es activo contra una variedad de cepas microbianas y fúngicas. Los investigadores han sintetizado varios derivados de pirazol que exhiben propiedades antimicrobianas y antifúngicas significativas, lo que podría conducir al desarrollo de nuevas clases de antibióticos y antifúngicos .

Propiedades antiinflamatorias y analgésicas: Los derivados del this compound han demostrado ser prometedores como compuestos antiinflamatorios y analgésicos. Se pueden diseñar para modular las vías inflamatorias y proporcionar alivio del dolor sin los efectos secundarios asociados con los medicamentos antiinflamatorios no esteroideos (AINE) tradicionales .

Investigación anticancerígena: El sistema de anillo de pirazol se ha incorporado a moléculas que exhiben actividad anticancerígena. Al dirigirse a vías o enzimas específicas que se sobreexpresan en las células cancerosas, estos derivados pueden servir como pistas para el desarrollo de nuevos fármacos anticancerígenos .

Agentes antidiabéticos: La investigación ha indicado que ciertos derivados de pirazol pueden actuar como agentes antidiabéticos, influyendo en la regulación de los niveles de azúcar en la sangre. El this compound podría modificarse para mejorar su eficacia en el tratamiento de la diabetes .

Agricultura: Propiedades herbicidas: En el sector agrícola, los derivados de pirazol se han explorado por sus propiedades herbicidas. Se pueden utilizar para controlar el crecimiento de las malezas, mejorando así los rendimientos de los cultivos. El this compound podría utilizarse para desarrollar herbicidas más seguros y efectivos .

Química de coordinación: Los derivados de pirazol son conocidos por coordinarse con varios metales, formando complejos que tienen aplicaciones en catálisis y ciencia de materiales. El this compound podría utilizarse para sintetizar complejos metálicos con propiedades únicas .

Química organometálica: En química organometálica, la parte de pirazol puede actuar como ligando, uniéndose a centros metálicos e influyendo en la reactividad y estabilidad de los compuestos organometálicos. Esto tiene implicaciones para la catálisis y la síntesis de nuevos materiales .

Actividad Biológica

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is characterized by a pyrazole ring with a fluorine atom at the 5-position and an ethyl ester group at the 3-position. The presence of the fluorine atom significantly influences its chemical reactivity and biological activity, enhancing its ability to interact with biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of ethyl 5-fluoro-1H-pyrazole-3-carboxylate exhibit significant anti-inflammatory effects. For instance, a series of novel derivatives were synthesized and evaluated using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives showed notable anti-inflammatory activity compared to control groups, suggesting that modifications to the pyrazole scaffold can enhance efficacy .

Table 1: Anti-inflammatory Activity of Ethyl 5-Fluoro-1H-Pyrazole-3-Carboxylate Derivatives

| Compound | Edema Inhibition (%) | Control Group (%) |

|---|---|---|

| 2f | 62 | 10 |

| 2e | 58 | 10 |

2. Anticancer Activity

The anticancer potential of ethyl 5-fluoro-1H-pyrazole-3-carboxylate has been explored extensively. Pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For example, compounds containing the pyrazole scaffold have demonstrated antiproliferative activity both in vitro and in vivo, indicating their potential as anticancer agents .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of several pyrazole derivatives, it was found that compounds with specific substitutions on the pyrazole ring exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism of action is believed to involve apoptosis induction through caspase activation pathways .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 12.5 |

| Compound B | HepG2 | 15.0 |

| Compound C | A549 (Lung) | 10.0 |

3. Antimicrobial Activity

The antimicrobial properties of ethyl 5-fluoro-1H-pyrazole-3-carboxylate have also been investigated. Studies indicate that certain derivatives possess significant activity against various bacterial strains, making them potential candidates for antibiotic development .

The biological activity of ethyl 5-fluoro-1H-pyrazole-3-carboxylate is attributed to its ability to interact with specific molecular targets within cells. The fluorine atom enhances hydrogen bonding capabilities, facilitating interactions with enzymes and receptors involved in inflammatory and cancer pathways.

Propiedades

IUPAC Name |

ethyl 5-fluoro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJGOMGQMVHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213741 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416371-96-4 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416371-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-fluoro-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.